Formamidine, N,N-dimethyl-N'-(2-(1-aziridinyl)ethyl)-

Description

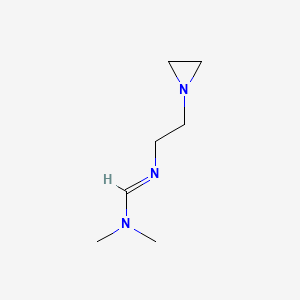

Formamidine, N,N-dimethyl-N'-(2-(1-aziridinyl)ethyl)- (CAS 101398-54-3), is a substituted formamidine derivative characterized by an aziridinyl ethyl group at the N'-position. Formamidines, in general, are nitrogen-rich scaffolds with applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure combines the formamidine core (HN=C(NR₂)) with a reactive aziridinyl moiety, distinguishing it from other derivatives with aromatic or aliphatic substituents .

Properties

CAS No. |

101398-54-3 |

|---|---|

Molecular Formula |

C7H15N3 |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N'-[2-(aziridin-1-yl)ethyl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C7H15N3/c1-9(2)7-8-3-4-10-5-6-10/h7H,3-6H2,1-2H3 |

InChI Key |

AROJWEVTWARFEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NCCN1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with a suitable amine. For example, the condensation of a 2-aminopyridine with an excess of N,N-dimethylformamide dimethyl acetal can yield the desired formamidine . Another method involves the use of sulfonated rice husk ash as a solid acid catalyst to promote the preparation of formamidines from aromatic amines and ethyl orthoformate .

Industrial Production Methods: Industrial production of formamidines typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been explored to enhance reaction rates and yields. For instance, the treatment of N,N-dimethyl-N’-(2-pyridyl)formamidine with methyl vinyl ketone under microwave irradiation has been shown to yield N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition or polymerization of the reactants .

Chemical Reactions Analysis

Transamination Reactions

The formamidine group undergoes transamination with secondary amines under mild conditions. This reaction involves the exchange of the dimethylamino group with another amine, facilitated by the nucleophilic nature of the formamidine nitrogen. For example:

Reaction :

Conditions :

-

Temperature: 50–100°C (optimal: 85–100°C)

-

Solvent: Aprotic solvents (e.g., halogenated hydrocarbons) or solvent-free

-

Catalyst: None required

This reaction is critical for synthesizing derivatives like 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, with yields exceeding 80% when dimethylamine is added to suppress side products .

Aziridine Ring-Opening Reactions

The strained aziridine ring (three-membered cyclic amine) undergoes ring-opening under acidic conditions or via nucleophilic attack. Key pathways include:

Acid-Catalyzed Ring-Opening

Protonation of the aziridine nitrogen increases ring strain, leading to cleavage. For example:

Nucleophilic Ring-Opening

Nucleophiles (e.g., water, amines, thiols) attack the aziridine carbon, yielding linear adducts:

Applications : These reactions enable functionalization for drug development.

Alkylation and Quaternary Ammonium Salt Formation

The amidine nitrogen acts as a nucleophile, reacting with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts:

Conditions :

-

Solvent: Polar aprotic (e.g., DMF)

-

Temperature: Room temperature to 60°C

This property is exploited in agrochemical and pharmaceutical synthesis.

Nucleophilic Substitution at the Aziridine Ring

The aziridine moiety participates in nucleophilic substitution (S~N~2) due to its ring strain. For example:

Applications : Synthesis of thiol-containing ligands for metal coordination.

Metal Coordination

The amidine nitrogen and aziridine lone pairs enable coordination with transition metals (e.g., Cu^2+^, Fe^3+^), forming stable complexes:

Uses : Catalysis and materials science.

Acid-Base Reactions

The amidine group (pK~a~ ≈ 8–9) undergoes protonation in acidic media, forming cationic species:

Implications : Modulates solubility and reactivity in biological systems.

Scientific Research Applications

Formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of formamidine, N,N-dimethyl-N’-(2-(1-aziridinyl)ethyl)- involves its interaction with molecular targets through its amidine functional group. The compound can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. For example, the hydrolysis mechanism of related formamidines has been studied using density functional theory, revealing the importance of water molecules in facilitating the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among formamidine derivatives lie in their N'-substituents. Below is a comparative analysis:

Physicochemical Properties

- Reactivity : The aziridinyl group in the target compound enables nucleophilic ring-opening reactions, a feature absent in phenyl or pyridyl derivatives. For example, chlordimeform’s chloroaryl group enhances environmental persistence, while BIF’s benzimidazole moiety directs oxidation pathways .

- Polarity : N,N-Dimethyl-N'-phenylformamidine exhibits lower polarity (TPSA = 15.6 Ų) compared to BIF (TPSA = 40.4 Ų), influencing solubility and bioavailability .

- Stability : Aziridine-containing formamidines are prone to polymerization or hydrolysis under acidic/alkaline conditions, whereas aryl-substituted derivatives (e.g., chlordimeform) are more stable .

Reactivity and Functional Performance

- Oxidation Kinetics : BIF oxidizes faster than benzothiazolylformamidine (BTF) in alkaline permanganate due to the electron-donating nature of the benzimidazole ring (rate constant ratio: 1.5:1) .

- Corrosion Inhibition : Pyridinyl (Pym-F) and pyrimidinyl formamidines show 85–92% inhibition efficiency for copper in nitric acid, attributed to adsorption via lone pairs on nitrogen atoms .

- Biological Activity : Chlordimeform acts as an acaricide by disrupting octopamine receptors, while aziridinyl formamidines may exhibit cytotoxicity via DNA alkylation .

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-N'-(2-(1-aziridinyl)ethyl)formamidine, and how is the product characterized?

The compound is synthesized via nucleophilic addition of aziridine to methyl formate in the presence of triethylamine (1–5 mol%) at 50°C. The reaction mixture is stirred for 1 hour, followed by rotary evaporation to remove volatiles. Structural confirmation relies on ¹H NMR: aziridine ring protons appear at 1.3 and 1.7 ppm, while the N-linked methylene group resonates at 2.4 ppm. The amide proton is observed at 8.1 ppm, with adjacent methylenes at 3.4 ppm. Oligomeric byproducts (e.g., PFEEI) are identified via a 2.7 ppm peak in monomeric spectra .

Q. What analytical techniques are critical for assessing the purity and stability of this compound during storage?

High-resolution NMR is essential to detect oligomerization or hydrolysis. For instance, post-dialysis ¹H NMR of PAEEI (a related polymer) shows the absence of the 8.1 ppm amide peak, confirming hydrolysis. Additionally, elemental analysis and mass spectrometry validate molecular composition, while FT-IR can monitor functional groups (e.g., aziridine ring vibrations at ~800 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst loading) influence yield and side reactions in the synthesis of this formamidine derivative?

Elevated temperatures (>50°C) risk aziridine ring-opening, leading to oligomerization (evidenced by the 2.7 ppm NMR peak). Lower catalyst loadings (<1 mol% triethylamine) reduce reaction efficiency, while excess aziridine may require careful stoichiometric control to avoid polyaddition. Side reactions are minimized by maintaining inert atmospheres and avoiding prolonged heating .

Q. What mechanistic insights explain the nucleophilic reactivity of aziridine in this compound under acidic or basic conditions?

The aziridine moiety undergoes ring-opening via nucleophilic attack at the less substituted carbon. In acidic conditions, protonation enhances electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols). Under basic conditions, deprotonation of the amide group may redirect reactivity toward hard nucleophiles (e.g., amines), as seen in analogous C-phosphorylated formamidine syntheses .

Q. How does this compound function in non-viral gene delivery systems, and what structural modifications enhance its efficacy?

The aziridine-ethylformamidine monomer is polymerized into PAEEI, which undergoes alkaline hydrolysis to remove the amide group, forming a cationic polymer for DNA binding. The hydrolyzed polymer’s transfection efficiency depends on the balance of charge density (from amine groups) and biodegradability. Modifications like PEGylation or incorporation of hydrophobic side chains improve biocompatibility and cellular uptake .

Methodological Challenges

Q. What are the limitations of ¹H NMR in distinguishing oligomeric vs. monomeric species, and how can these be addressed?

Overlapping peaks (e.g., 2.7 ppm for oligomers vs. monomer) complicate quantification. Using ¹³C NMR or diffusion-ordered spectroscopy (DOSY) improves resolution. For example, DOSY can differentiate monomeric (smaller hydrodynamic radius) and oligomeric species based on diffusion coefficients .

Q. How can computational methods (e.g., DFT) predict the reactivity of the aziridine moiety in complex reaction environments?

DFT calculations model transition states for aziridine ring-opening, identifying preferential attack sites. For instance, electron-deficient aziridines (due to the adjacent amide group) show higher reactivity toward nucleophiles at the β-carbon, validated by experimental kinetics .

Application-Oriented Questions

Q. What role does this compound play in organophosphorus chemistry, and how does its reactivity compare to other formamidines?

The formamidine group enables electrophilic substitution at the carbon atom, allowing phosphorylation via reactions with PBr₃. This yields C-phosphorylated derivatives (40–44% yield), which are precursors to sulfur-containing ligands. Compared to N,N-dimethyl-N′-tolyl analogs, the aziridine-ethyl group enhances steric hindrance, slowing but stabilizing phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.